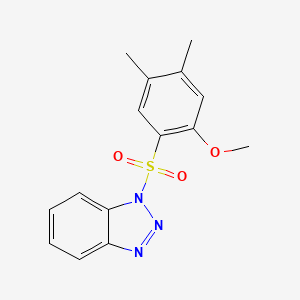![molecular formula C13H11FN2OS B2945902 (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034295-26-4](/img/structure/B2945902.png)
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone is a complex organic compound with significant interest in medicinal chemistry and pharmacology. Its structure features a thieno-pyridine core and a fluoropyridine moiety, making it a candidate for various biological activities and drug design applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone involves multi-step organic reactions. Commonly, the thieno-pyridine core is constructed through cyclization reactions, involving starting materials like thiophene and pyridine derivatives. Following cyclization, the fluoropyridine moiety is introduced via substitution reactions.
Industrial Production Methods: Industrial production often employs catalysis to enhance yield and purity. This may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation, altering its oxidation state and potentially its biological activity.
Reduction: : Reduction reactions can modify functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the fluoropyridine moiety.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed: The primary products depend on the specific reaction conditions, but they generally involve modified versions of the parent compound with changes in functional groups or oxidation states.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block for pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and pathways, particularly in disease models.
Medicine: The potential therapeutic applications include acting as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry: Industrially, the compound is involved in the production of advanced materials and specialty chemicals.
Mécanisme D'action
Molecular Targets and Pathways: The compound interacts with molecular targets such as enzymes and receptors. It can inhibit or modulate their activity, influencing cellular pathways and physiological responses. The mechanism often involves binding to the active site or allosteric sites, altering the enzyme's conformation and activity.
Comparaison Avec Des Composés Similaires
Unique Characteristics: (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone stands out due to its specific structure that provides unique interactions with biological targets, unlike simpler thieno or pyridine derivatives.
List of Similar Compounds:2-(5-fluoropyridin-3-yl)-3,4-dihydrothieno[3,2-c]pyridine
(5-fluoropyridin-3-yl)(2H-thieno[3,2-c]pyridin-3-yl)methanone
(5-chloropyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
This comparison highlights the unique aspects of this compound, particularly its potential in medicinal chemistry due to the presence of the fluoropyridine moiety. This characteristic enhances its binding affinity and specificity to biological targets, setting it apart from other related compounds.
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c14-11-5-10(6-15-7-11)13(17)16-3-1-12-9(8-16)2-4-18-12/h2,4-7H,1,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHECDLFSVLAKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2945819.png)
![2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2945821.png)

![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)
![N-(4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2945828.png)
![3-[5-(2-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine](/img/structure/B2945829.png)
![7-cyclohexyl-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)

![ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2945832.png)

![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)
![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)

